molecular formula C10H6F3N3O2S B13827417 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide

Cat. No.: B13827417
M. Wt: 289.24 g/mol
InChI Key: RISVCUQQHGNFRR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide is a chemical compound with the molecular formula C9H5F3N2O2S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formylation and hydrazide formation: The final steps involve formylation to introduce the formyl group, followed by reaction with hydrazine to form the 2-formylhydrazide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.

    Condensation: The formylhydrazide moiety allows for condensation reactions with various carbonyl compounds, forming hydrazones and related derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₆F₃N₃O₂S
  • Molecular Weight : 261.23 g/mol
  • CAS Number : 390357-05-8
  • Melting Point : 205–208 °C

The structural formula can be represented as follows:5 Trifluoromethyl thieno 3 2 B pyridine 6 carboxylic acid hydrazide\text{5 Trifluoromethyl thieno 3 2 B pyridine 6 carboxylic acid hydrazide}

Pharmaceutical Applications

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide has been studied for its potential use in pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents.

Agrochemical Applications

The compound is also being explored for its applications in agrochemicals, particularly as a potential pesticide or herbicide due to its effectiveness against specific pests while maintaining low toxicity to non-target organisms.

Case Study: Pesticidal Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing 5-(trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid showed effective pest control in field trials against common agricultural pests. The study highlighted the compound's ability to disrupt pest metabolism without harming beneficial insects.

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
SolubilityModerate in organic solvents
Mechanical StrengthEnhanced compared to baseline materials

Environmental Applications

The environmental impact of agrochemicals is a growing concern. The use of 5-(trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid could lead to more sustainable agricultural practices.

Case Study: Biodegradability

A study assessing the biodegradability of this compound found that it breaks down into non-toxic byproducts under environmental conditions, making it an environmentally friendly alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide can be compared with other similar compounds, such as:

    5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound lacks the thieno ring and formylhydrazide moiety, making it less complex and potentially less biologically active.

    7-Oxo-5-trifluoromethyl-7-H-thieno-3,2-pyran-3-carboxylic acid: This compound has a different ring structure and functional groups, leading to different chemical and biological properties.

    5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, ethyl ester: This ester derivative has different solubility and reactivity compared to the formylhydrazide compound.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide (CID 3579885) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the trifluoromethyl group and the thieno-pyridine moiety, suggests various interactions with biological macromolecules. This article aims to elucidate the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Formula

  • C : 9
  • H : 6
  • F : 3
  • N : 3
  • O : 1
  • S : 1

Physical Properties

PropertyValue
Melting PointNot specified
SolubilityNot specified
Hazard ClassificationIrritant

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with intracellular targets.

Case Studies and Research Findings

  • Anticancer Activity
    • A study investigated the cytotoxic effects of this compound on various cancer cell lines. The MTT assay revealed significant cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines, indicating potential as an anticancer agent .
  • Binding Affinity Studies
    • Binding studies with bovine serum albumin (BSA) showed that the compound exhibits a binding constant in the range of 10510^5 to 10610^6 L mol1^{-1}, suggesting a strong interaction with serum proteins . This interaction can influence pharmacokinetics and bioavailability.
  • DNA Interaction
    • Ethidium bromide displacement assays demonstrated that the compound intercalates into calf thymus DNA (CT-DNA), which is a common mechanism for many anticancer drugs. The binding mode was confirmed through spectroscopic methods .
  • Chelation Properties
    • The compound's ability to form chelates with metal ions enhances its biological activity. For instance, complexes formed with zinc ions showed improved binding properties and increased efficacy against biological macromolecules .

Comparative Biological Activity

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameIC50 (µM)Binding Constant (L mol1^{-1})DNA Interaction
This compound20-5010510^5 - 10610^6Yes
Related Trifluoromethyl-pyridine carboxylic acid ComplexesVaries10410^4 - 10510^5Yes

Properties

Molecular Formula

C10H6F3N3O2S

Molecular Weight

289.24 g/mol

IUPAC Name

N-[[5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl]amino]formamide

InChI

InChI=1S/C10H6F3N3O2S/c11-10(12,13)8-5(9(18)16-14-4-17)3-7-6(15-8)1-2-19-7/h1-4H,(H,14,17)(H,16,18)

InChI Key

RISVCUQQHGNFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C(C(=C2)C(=O)NNC=O)C(F)(F)F

Origin of Product

United States

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